vinylimine
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Overview
Description
Vinylimine, also known as prop-2-en-1-imine, is an organic compound with the molecular formula C₃H₅N. It is characterized by the presence of a vinyl group (CH₂=CH-) attached to an imine group (-NH). This compound is a reactive intermediate often used in organic synthesis and polymer chemistry .
Preparation Methods
Vinylimine can be synthesized through various methods, including:
Hydrolysis of N-vinylformamide: This method involves the hydrolysis of N-vinylformamide under acidic or basic conditions to yield vinylamine, which can then be converted to this compound.
Cycloaddition Reactions: This compound can be formed as an intermediate in cycloaddition reactions involving compounds like ketene and isocyanic acid.
Chemical Reactions Analysis
Vinylimine undergoes several types of chemical reactions:
Cycloaddition Reactions: This compound can participate in cycloaddition reactions with various compounds, leading to the formation of products like methylene-β-lactams.
Common reagents and conditions used in these reactions include ketene, isocyanic acid, and various catalysts under controlled temperature and pressure conditions.
Scientific Research Applications
Vinylimine and its derivatives have several scientific research applications:
Polymer Chemistry: This compound is used as a monomer in the synthesis of poly(vinylamine) and its derivatives, which are utilized in coatings, water purification, and gas membrane separation.
Biomedical Applications: Poly(vinylamine) microparticles derived from this compound are used in gene delivery, controlled drug delivery, and as antimicrobial and antibacterial agents.
Catalysis and Surface Modification: This compound derivatives are employed in catalysis and surface modification due to their high reactivity and ability to form complexes with various substances.
Mechanism of Action
The mechanism of action of vinylimine involves its high reactivity due to the presence of the vinyl and imine groups. These groups allow this compound to participate in various chemical reactions, including cycloaddition and polymerization. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Vinylimine can be compared with other similar compounds, such as:
Vinylamine: Vinylamine is a precursor to this compound and shares similar reactivity due to the presence of the vinyl group.
N-vinylformamide: This compound is used in the synthesis of this compound and poly(vinylamine) derivatives.
Vinylimidazole: Vinylimidazole is another vinyl-containing compound used in polymer chemistry and shares some reactivity with this compound.
This compound is unique due to its combination of the vinyl and imine groups, which confer high reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
prop-2-en-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N/c1-2-3-4/h2-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDRAVMHLDKGGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939661 |
Source
|
Record name | Prop-2-en-1-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20939661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
55.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73311-40-7, 18295-52-8 |
Source
|
Record name | (E)-2-Propen-1-imine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073311407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prop-2-en-1-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20939661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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